Formaldehyde;thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;thiourea is a resinous polymer synthesized by the condensation of thiourea and formaldehyde. It is widely used in various industrial applications due to its unique properties, such as high thermal stability, chemical resistance, and adhesive strength . This compound resins are commonly used in molding powders, adhesives, and textile and paper finishing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formaldehyde;thiourea is synthesized through the condensation reaction of thiourea and formaldehyde in an acidic medium . The reaction typically involves the following steps:
Mixing: Thiourea and formaldehyde are mixed in a specific molar ratio.
Acidification: An acidic catalyst, such as hydrochloric acid, is added to the mixture to initiate the condensation reaction.
Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Polymerization: The reaction mixture is allowed to polymerize, forming the thiourea formaldehyde resin.
Industrial Production Methods
In industrial settings, the production of thiourea formaldehyde resins involves large-scale reactors where the reactants are continuously fed and the reaction conditions are carefully controlled to ensure consistent product quality . The process may also include additional steps such as purification and drying to obtain the final resin product.
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde;thiourea undergoes various chemical reactions, including:
Condensation: The primary reaction for the formation of the resin.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Substitution: The resin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for thiourea formaldehyde.
Acidic Catalysts: Hydrochloric acid and sulfuric acid are used as catalysts in the condensation reaction.
Major Products
Sulfoxides and Sulfones: Formed during oxidation reactions.
Substituted Resins: Formed during substitution reactions, where functional groups in the resin are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Formaldehyde;thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Widely used in the production of adhesives, coatings, and textiles.
Wirkmechanismus
The mechanism of action of thiourea formaldehyde involves its ability to form strong covalent bonds with various substrates. This property makes it an effective adhesive and cross-linking agent. The molecular targets and pathways involved in its action include:
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;thiourea can be compared with other similar compounds, such as:
Urea Formaldehyde: Similar in structure but contains urea instead of thiourea.
Melamine Formaldehyde: Contains melamine instead of thiourea.
Uniqueness
This compound is unique due to its sulfur content, which imparts specific properties such as enhanced chemical resistance and thermal stability compared to urea formaldehyde and melamine formaldehyde resins .
List of Similar Compounds
- Urea Formaldehyde
- Melamine Formaldehyde
- Phenol Formaldehyde : Another formaldehyde-based resin known for its high mechanical strength and thermal stability .
Eigenschaften
CAS-Nummer |
25104-08-9 |
---|---|
Molekularformel |
C2H6N2OS |
Molekulargewicht |
106.15 g/mol |
IUPAC-Name |
formaldehyde;thiourea |
InChI |
InChI=1S/CH4N2S.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 |
InChI-Schlüssel |
ZNNYSTVISUQHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C(=S)(N)N |
Verwandte CAS-Nummern |
25104-08-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.